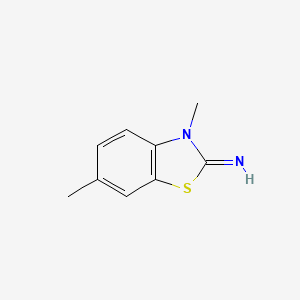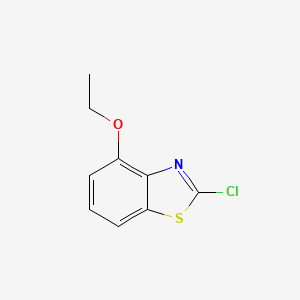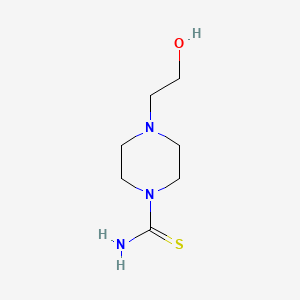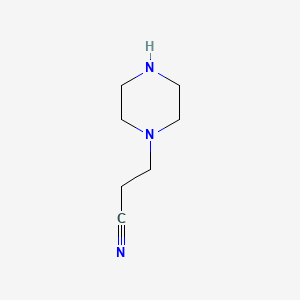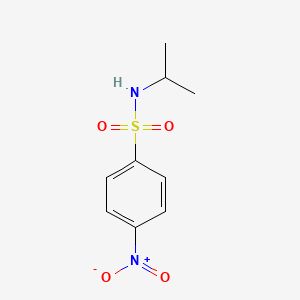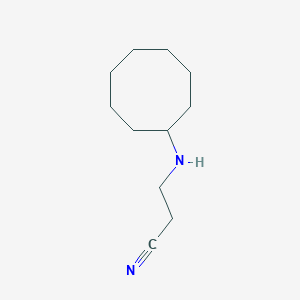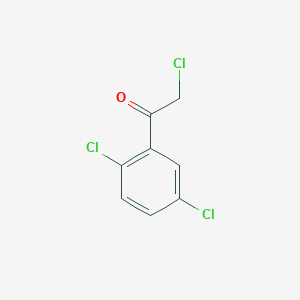
2-Chloro-1-(2,5-dichlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-(2,5-dichlorophenyl)ethanone, also known as 2,5-dichlorophenoxyacetic acid (2,5-D), is a widely used synthetic organic compound that has been used in a variety of scientific research applications. It is a chlorinated organic compound that is used in a variety of laboratory experiments, and it has been found to have biochemical and physiological effects.
Scientific Research Applications
Environmental Impact and Bioremediation
Chlorinated Pesticides and Endocrine Disruption : Chlorinated pesticides like DDT and its metabolite DDE have been studied for their role as endocrine disruptors in humans and wildlife. They accumulate through food chains due to their persistence and lipophilic properties, affecting reproductive and immune systems. The focus on mitochondrial function suggests a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Bioremediation of DDT-Contaminated Soils : The persistent nature of DDT in the environment, despite its ban in most industrialized countries, has prompted research into bioremediation strategies. Bacteria and fungi capable of transforming DDT through dechlorination and ring cleavage mechanisms have been identified as potential agents for reducing soil concentrations in a cost-effective manner (Foght et al., 2001).
Toxicology and Environmental Fate
Toxic Effects of Chlorophenols in Fish : Chlorophenols, related to the broader family of chlorinated compounds, exhibit toxic effects on aquatic organisms, particularly fish. These effects include oxidative stress, immune system disruption, endocrine function alteration, apoptosis, and potential carcinogenicity. The mechanisms of toxicity involve both direct action by chlorophenols and indirect effects through their metabolic products (Ge et al., 2017).
Environmental Behavior of Chlorinated Herbicides : The fate of chlorinated herbicides like 2,4-D in agricultural environments has been examined, highlighting their behavior and impact on ecosystems. This includes their sorption to soil and organic matter, degradation pathways, and the implications of their presence in the environment for non-target organisms and human exposure (Islam et al., 2017).
properties
IUPAC Name |
2-chloro-1-(2,5-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEVBWANBXAQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366575 |
Source


|
| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dichlorophenyl)ethanone | |
CAS RN |
7396-79-4 |
Source


|
| Record name | 2-chloro-1-(2,5-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)
![2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1348414.png)
![2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1348417.png)
